molecular formula C7H8FNO2 B13678896 Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13678896
M. Wt: 157.14 g/mol
InChI Key: RTCGDOKDMGPDIM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves the fluorination of a pyrrole precursor. One common method is the electrophilic fluorination of N-methylpyrrole using fluorine gas or xenon difluoride under controlled conditions . The reaction is carried out in an organic solvent such as chloroform, and the temperature is carefully regulated to prevent over-fluorination and polymerization of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. For example, as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. As a GnRH receptor antagonist, it binds to the receptor, preventing the natural ligand from activating it, thereby modulating hormonal pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the pyrrole ring. This combination can enhance the compound’s stability and reactivity compared to other fluorinated pyrroles. The specific positioning of these substituents can also influence the compound’s biological activity and its interactions with molecular targets.

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H8FNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3

InChI Key

RTCGDOKDMGPDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1F)C(=O)OC

Origin of Product

United States

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